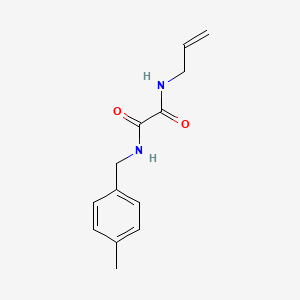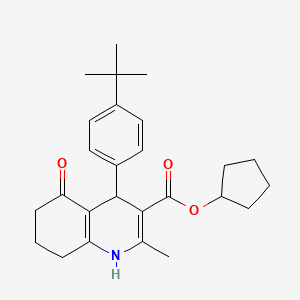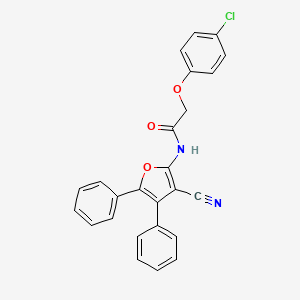
N-allyl-N'-(4-methylbenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N’-(4-methylbenzyl)ethanediamide, also known as AM-404, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the anandamide transporter, which is responsible for the reuptake of the endocannabinoid anandamide. Anandamide is a neurotransmitter that plays a crucial role in the regulation of pain, mood, and appetite. The inhibition of anandamide reuptake by AM-404 leads to an increase in the concentration of anandamide in the brain, which can have various effects on the body.
Wirkmechanismus
N-allyl-N'-(4-methylbenzyl)ethanediamide exerts its effects by inhibiting the reuptake of anandamide, which is a neurotransmitter that binds to cannabinoid receptors in the brain. Anandamide is rapidly degraded by the enzyme fatty acid amide hydrolase (FAAH), which limits its duration of action. By inhibiting anandamide reuptake, N-allyl-N'-(4-methylbenzyl)ethanediamide increases the concentration of anandamide in the brain, leading to prolonged activation of cannabinoid receptors and the subsequent effects on pain, mood, and appetite.
Biochemical and Physiological Effects:
N-allyl-N'-(4-methylbenzyl)ethanediamide has been shown to have various biochemical and physiological effects on the body. In addition to its analgesic and anti-inflammatory effects, N-allyl-N'-(4-methylbenzyl)ethanediamide has been shown to reduce food intake and body weight in animal models of obesity. The compound has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-N'-(4-methylbenzyl)ethanediamide has several advantages for lab experiments, including its high potency and selectivity for the anandamide transporter. However, the compound has limited solubility in water, which can make it challenging to work with in some experimental settings. Additionally, the compound has a relatively short half-life, which can limit its duration of action in vivo.
Zukünftige Richtungen
There are several future directions for research on N-allyl-N'-(4-methylbenzyl)ethanediamide, including its potential use in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. The compound's effects on appetite and body weight also make it a potential target for the treatment of obesity. Additionally, further research is needed to understand the long-term effects of N-allyl-N'-(4-methylbenzyl)ethanediamide on the brain and body and to determine the optimal dosing and administration strategies for therapeutic use.
Synthesemethoden
The synthesis of N-allyl-N'-(4-methylbenzyl)ethanediamide involves the reaction of N-allyl ethylenediamine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of N-allyl-N'-(4-methylbenzyl)ethanediamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that N-allyl-N'-(4-methylbenzyl)ethanediamide can alleviate pain in various animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain. The compound has also been shown to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-8-14-12(16)13(17)15-9-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMIPBWOSLJYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6231877 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5157485.png)


![ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate](/img/structure/B5157507.png)


![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5157516.png)
![ethyl (5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5157524.png)

![methyl 2-[({4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B5157538.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5157544.png)
![4,4-dimethyl-1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-pyrrolidinone](/img/structure/B5157547.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5157551.png)
